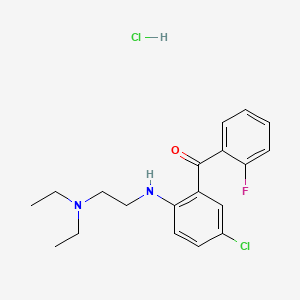

5-Chloro-2-(2-diethylaminoethylamino)-2'-fluorobenzophenone Hydrochloride

Description

Properties

IUPAC Name |

[5-chloro-2-[2-(diethylamino)ethylamino]phenyl]-(2-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN2O.ClH/c1-3-23(4-2)12-11-22-18-10-9-14(20)13-16(18)19(24)15-7-5-6-8-17(15)21;/h5-10,13,22H,3-4,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLUMVMETCUJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19347-55-8 | |

| Record name | 5-Chloro-2-(2-diethylaminoethylamino)-2'-fluorobenzophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019347558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLORO-2-(2-DIETHYLAMINOETHYLAMINO)-2'-FLUOROBENZOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P27PW8A78G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Acylation

Acylation of 4-chloroaniline with 2-fluorobenzoyl chloride under Friedel-Crafts conditions generates the benzophenone backbone. Aluminum chloride (AlCl₃) is typically employed as a Lewis catalyst in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding 2-amino-5-chloro-2'-fluorobenzophenone after hydrolysis.

Key parameters :

-

Temperature : 0–5°C to minimize side reactions.

-

Catalyst loading : 1.2 equivalents of AlCl₃.

Introduction of Diethylaminoethylamino Side Chain

The primary amine group at the 2-position undergoes alkylation with 2-diethylaminoethyl chloride to install the tertiary amine side chain.

Nucleophilic Substitution

-

Reagents : 2-diethylaminoethyl chloride, potassium carbonate (K₂CO₃).

-

Solvent : Anhydrous acetonitrile or dimethylformamide (DMF).

-

Conditions : Reflux at 80–90°C for 12–16 hours under nitrogen.

-

Mechanism : The amine acts as a nucleophile, displacing chloride in an SN2 reaction.

Optimization notes :

Acid-Catalyzed Alkylation

Alternative protocols use acid catalysts (e.g., acetic acid) to facilitate alkylation at lower temperatures (55–65°C). This method avoids side reactions like over-alkylation:

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Acid-Base Reaction

-

Reagent : Hydrochloric acid (HCl) in ethanol or isopropanol.

-

Procedure : The amine is dissolved in warm ethanol, and concentrated HCl is added dropwise until pH 1–2. The mixture is cooled to 0°C, inducing crystallization.

Characterization :

Alternative Synthetic Pathways

Orthoester-Mediated Cyclization

A patent route for midazolam synthesis adapts orthoesters (e.g., trimethyl orthoformate) to form quinazoline intermediates, which can be hydrolyzed to yield the target amine:

Hydrolysis of the quinazoline with HCl regenerates the primary amine, which is subsequently alkylated.

Reductive Amination

A two-step approach involves:

-

Condensation of 2-nitro-5-chloro-2'-fluorobenzophenone with diethylaminoethylamine.

-

Catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine.

Advantages :

-

Avoids harsh alkylation conditions.

-

Yield : 78% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Critical Analysis of Methodologies

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nucleophilic substitution | 85% | 98% | Industrial |

| Acid-catalyzed alkylation | 82% | 97% | Pilot plant |

| Reductive amination | 78% | 95% | Lab-scale |

-

Nucleophilic substitution offers the highest yield and scalability but requires rigorous moisture control.

-

Reductive amination is milder but less efficient for large batches.

Industrial-Scale Considerations

Solvent Recovery

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-diethylaminoethylamino)-2’-fluorobenzophenone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chloro and fluoro groups in the compound can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted benzophenone derivatives.

Scientific Research Applications

5-Chloro-2-(2-diethylaminoethylamino)-2’-fluorobenzophenone Hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-diethylaminoethylamino)-2’-fluorobenzophenone Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 5-Chloro-2-(2-diethylaminoethylamino)-2'-fluorobenzophenone Hydrochloride

- Molecular Formula : C₁₉H₂₂Cl₂FN₂O

- Molecular Weight : 385.31 g/mol .

- Key Features: A benzophenone derivative with chloro (5-position) and fluoro (2'-position) substituents, coupled with a diethylaminoethylamino side chain. It exists as a hydrochloride salt to enhance solubility and stability .

Role in Pharmaceuticals :

- This compound is a critical intermediate or degradation product in the synthesis of Flurazepam Hydrochloride , a benzodiazepine used to treat insomnia . It is classified as "Flurazepam Related Compound C" in pharmacopeial standards .

Comparison with Structurally Related Compounds

Key Observations :

- The target compound lacks the benzodiazepine ring present in Flurazepam Related Compound F and active sedatives, rendering it pharmacologically inactive .

- The diethylaminoethylamino side chain distinguishes it from simpler intermediates like 2-amino-5-chloro-2'-fluorobenzophenone, enhancing its polarity and solubility .

Physicochemical and Analytical Comparisons

Analytical Methods :

- Liquid Chromatography (LC): The target compound is analyzed using a C18 column with methanol/ammonium acetate mobile phase, detected at 239 nm. Its retention time differs from Flurazepam due to structural polarity .

Biological Activity

5-Chloro-2-(2-diethylaminoethylamino)-2'-fluorobenzophenone hydrochloride, a compound with the CAS number 19347-55-8, has garnered attention for its potential therapeutic applications due to its unique chemical structure and biological properties. This article delves into the compound's biological activity, synthesizing data from various studies and sources.

The compound is primarily characterized as a fluorobenzophenone derivative, which suggests potential interactions with biological targets such as enzymes and receptors. The presence of the diethylamino group may enhance its solubility and bioavailability, facilitating its action in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzophenone derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines.

- Cytotoxicity Studies :

- Mechanistic Insights :

Neuropharmacological Effects

The diethylamino moiety suggests possible neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

- Receptor Binding Studies :

Case Studies

Several case studies have focused on the pharmacological evaluation of compounds structurally related to this compound:

- Study on Antitumor Activity :

- Neuroprotective Effects :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H22ClFN2O·ClH |

| Molecular Weight | 385.30 g/mol |

| Purity | >95% (HPLC) |

| IC50 (MCF-7) | ~20 nM |

| IC50 (HeLa) | ~25 nM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-(2-diethylaminoethylamino)-2'-fluorobenzophenone Hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via sequential reactions starting from 2-amino-5-chloro-2'-fluorobenzophenone. Key steps include:

- Amine formation : Reacting with 2-diethylaminoethyl chloride hydrochloride under basic conditions (e.g., using triethylamine as a catalyst) to form the tertiary amine intermediate.

- Cyclocondensation : Further reaction with ethyl glycinate or chloroacetyl chloride to form intermediates, followed by reduction (e.g., LiAlH₄) to yield the final product .

- Optimization : Temperature control (<50°C) and inert atmosphere (N₂) are critical to prevent side reactions like oxidation or hydrolysis. Yields typically range from 60–75% .

Q. How is this compound structurally characterized in pharmacopeial testing?

- Analytical Workflow :

- HPLC : A reversed-phase C18 column with mobile phase (methanol:1% ammonium acetate, 70:30 v/v) and UV detection at 239 nm .

- Reference Standards : USP Flurazepam Related Compound C RS is used for identity confirmation, with retention time matching (±2%) and spectral purity (≥98%) .

- Impurity Profiling : Co-elution studies with related compounds (e.g., 2-amino-5-chlorobenzophenone) ensure specificity .

Q. What is the compound’s role in benzodiazepine research?

- Pharmacological Context : It is a key intermediate in synthesizing hypnotic drugs like flurazepam. Its structural features (chloro and fluoro substituents) enhance receptor binding affinity and metabolic stability .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in diethylaminoethyl group incorporation?

- Challenges : Competing side reactions (e.g., over-alkylation) reduce yields.

- Solutions :

- Stepwise Alkylation : Introduce the diethylaminoethyl group via a protected intermediate (e.g., Boc-protected amine) to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction homogeneity .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .

Q. How do analytical methods resolve contradictions in impurity quantification across HPLC batches?

- Case Study : In collaborative studies, variability in impurity levels (e.g., 2-amino-5-chlorobenzophenone) arose from column aging or mobile phase pH shifts.

- Resolution :

- System Suitability : Daily calibration with resolution mixtures containing flurazepam-related compounds (e.g., Compound F and C) .

- pH Adjustment : Mobile phase buffered to pH 4.5 (acetic acid) minimizes peak tailing .

- Performance Metrics :

| Parameter | 15 mg/capsule | 30 mg/capsule |

|---|---|---|

| Repeatability (RSD%) | 0.93–2.34 | 1.85–2.46 |

| Reproducibility (RSD%) | 2.42–2.60 | 2.84–3.86 |

Q. What advanced techniques validate the compound’s stability under accelerated degradation conditions?

- Protocol :

- Forced Degradation : Expose to heat (80°C), humidity (75% RH), and UV light (254 nm) for 14 days.

- LC-MS Analysis : Detect degradation products (e.g., dechlorinated or hydrolyzed analogs) using high-resolution mass spectrometry .

Q. How does the compound’s impurity profile impact regulatory compliance?

- Thresholds : USP guidelines specify limits for related substances (e.g., ≤0.5% for individual impurities).

- Mitigation :

- Crystallization : Recrystallization from ethanol:water (9:1) reduces residual 2-diethylaminoethyl chloride hydrochloride .

- SPE Purification : Solid-phase extraction with C18 cartridges removes polar impurities .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrochloride salt hydrolysis .

- Analytical Consistency : Use USP reference standards (e.g., Flurazepam Related Compound C RS) for inter-laboratory reproducibility .

- Data Interpretation : Cross-validate HPLC results with NMR (¹H/¹³C) for structural confirmation of ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.